molecular formula C8H10N2 B3061030 Phenylethylidenehydrazine CAS No. 29443-41-2

Phenylethylidenehydrazine

Cat. No. B3061030
CAS RN: 29443-41-2
M. Wt: 134.18 g/mol
InChI Key: RUZSWLOEFLRSGJ-JXMROGBWSA-N
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Description

Phenylethylidenehydrazine (PEH), also known as 2-phenylethylhydrazone or β-phenylethylidenehydrazine, is a GABA transaminase inhibitor . It is a metabolite of the antidepressant phenelzine and is responsible for its elevation of GABA concentrations . PEH may contribute to phenelzine’s anxiolytic effects .


Synthesis Analysis

The compound 1,2-bis(1-phenylethylidene)hydrazine was synthesized by refluxing acetophenone and hydrazine hydrate in the presence of ethanol . The 1,2-bis(1-phenylethylidene)hydrazine was characterized by various spectroscopic techniques and the 3D molecular structure was confirmed by single crystal X-ray diffraction experiment .


Molecular Structure Analysis

Phenylethylidenehydrazine has a molecular formula of C8H10N2 . Its molecular weight is 134.18 g/mol . The IUPAC name is (E)-2-phenylethylidenehydrazine . The InChI is InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+ .


Chemical Reactions Analysis

Phenylethylidenehydrazine is a metabolite of the antidepressant phenelzine . It is responsible for the elevation of GABA concentrations .


Physical And Chemical Properties Analysis

Phenylethylidenehydrazine has a molecular weight of 134.18 g/mol . It has a molecular formula of C8H10N2 . The IUPAC name is (E)-2-phenylethylidenehydrazine . The InChI is InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+ .

Scientific Research Applications

Neurological Research: GABA-Transaminase Inhibition and Impact on Epileptiform Activity

Phenylethylidenehydrazine (PEH) has been identified as a novel inhibitor of gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in modulating GABA levels in the brain. PEH's inhibition of this enzyme results in increased brain GABA levels. A study demonstrated that PEH reduces epileptiform burst frequency in rat hippocampal slices, indicating its potential application in neurological research, specifically in the context of epilepsy and other seizure disorders (Duffy, Nguyen, & Baker, 2004).

Pharmacological Development: PEH as a GABA Elevator

PEH, proposed as a metabolite of phenelzine, shows promise as a pharmacological agent due to its ability to elevate brain GABA levels without significantly affecting monoamine oxidase (MAO). This distinct profile suggests its utility in studying GABA's role in anxiety disorders and potential effectiveness against seizures, ischemia, mania, and stroke (Paslawski, Knaus, Iqbal, Coutts, & Baker, 2001).

Chemical Synthesis and Evaluation: Development of PEH Analogs

Research into the synthesis of various PEH analogs with different substituents on the phenyl ring has been conducted to evaluate their efficacy as GABA-transaminase inhibitors. These studies are crucial for understanding the structure-activity relationship of PEH derivatives and their potential therapeutic applications (Sowa, Rauw, Davood, Fassihi, Knaus, & Baker, 2005).

Mechanism of Action

Phenylethylidenehydrazine is a GABA transaminase inhibitor . It is a metabolite of the antidepressant phenelzine and is responsible for its elevation of GABA concentrations . PEH may contribute to phenelzine’s anxiolytic effects .

Future Directions

Phenylethylidenehydrazine has been recognized for its potential neuroprotective effects . It has shown promising results in animal models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis . Future research may focus on further exploring these effects and their potential applications in the treatment of psychiatric and neurological disorders .

properties

IUPAC Name

(E)-2-phenylethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZSWLOEFLRSGJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethylidenehydrazine

CAS RN

29443-41-2
Record name Phenylethylidenehydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYLETHYLIDENEHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FZ4W7J6VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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